![molecular formula C21H15IN2OS B5101414 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research. BMIPP is a radiopharmaceutical agent that is used for imaging the heart and detecting any abnormalities in the cardiac muscles.
Mecanismo De Acción
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is a lipophilic compound that is taken up by the myocardial cells and undergoes beta-oxidation. It is then converted into a radioactive metabolite that emits gamma radiation. The gamma radiation is detected by a gamma camera and the images are reconstructed using computer software. The images obtained using N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide provide information about the distribution of the compound in the heart and any abnormalities in the cardiac muscles.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to have a high affinity for the myocardial cells. It is taken up by the cells and undergoes beta-oxidation to produce energy. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been shown to be a safe and effective radiopharmaceutical agent for imaging the heart. It does not have any significant side effects and is well-tolerated by patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has several advantages for lab experiments. It is a highly sensitive radiopharmaceutical agent that can detect even small abnormalities in the cardiac muscles. It is also a non-invasive diagnostic technique that does not require any invasive procedures. However, N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has some limitations for lab experiments. It is a costly procedure and requires specialized equipment and trained personnel. It also has limited availability in some regions.
Direcciones Futuras
There are several future directions for the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in scientific research. One area of research is the development of new radiopharmaceutical agents that can be used for imaging the heart. Another area of research is the development of new imaging techniques that can provide more detailed information about the cardiac muscles. There is also a need for more research on the safety and efficacy of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in various patient populations. Finally, there is a need for more research on the use of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide in the diagnosis and treatment of various cardiac diseases.
Métodos De Síntesis
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide involves the reaction of 4-iodobenzoyl chloride with 3-(1,3-benzothiazol-2-yl)-2-methylphenylamine in the presence of a base. The reaction takes place at room temperature and the product is obtained in a good yield. The purity of the product is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide has been used extensively in scientific research for imaging the heart and detecting any abnormalities in the cardiac muscles. It is a radiopharmaceutical agent that is used in single-photon emission computed tomography (SPECT) imaging. SPECT imaging is a non-invasive diagnostic technique that uses radioactive tracers to produce detailed images of the heart. N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide is used for the diagnosis of various cardiac diseases such as coronary artery disease, myocardial infarction, and cardiomyopathy.
Propiedades
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2OS/c1-13-16(21-24-18-6-2-3-8-19(18)26-21)5-4-7-17(13)23-20(25)14-9-11-15(22)12-10-14/h2-12H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOHJSHYTGASSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)I)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.